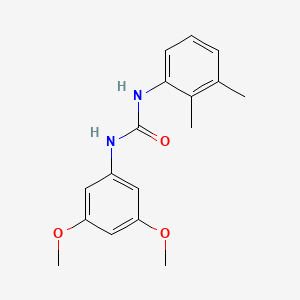![molecular formula C20H30ClN3O4S B5320658 1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide, commonly known as CSP-1103, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
CSP-1103 exerts its effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system and other tissues. The sigma-1 receptor is involved in various cellular processes such as calcium signaling, protein folding, and mitochondrial function. By binding to this receptor, CSP-1103 modulates these processes, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
CSP-1103 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects. Additionally, CSP-1103 has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to improve cardiac function by reducing myocardial infarction and increasing cardiac output.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CSP-1103 is its wide range of potential therapeutic applications. It has been found to exhibit neuroprotective, anti-cancer, and cardioprotective effects, making it a promising candidate for the development of new drugs. Additionally, CSP-1103 has been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
However, there are also some limitations to the use of CSP-1103 in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CSP-1103 has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of CSP-1103. One potential direction is the development of new drugs based on the structure of CSP-1103 that exhibit improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanisms by which CSP-1103 exerts its various effects. Finally, more clinical trials are needed to evaluate the safety and efficacy of CSP-1103 in various therapeutic applications.
Méthodes De Synthèse
CSP-1103 can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with 3-(4-morpholinyl)propylamine to form the corresponding sulfonamide. Finally, the piperidine carboxylic acid is coupled with the sulfonamide to form CSP-1103.
Applications De Recherche Scientifique
CSP-1103 has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CSP-1103 has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4S/c21-19-6-1-4-17(14-19)16-29(26,27)24-9-2-5-18(15-24)20(25)22-7-3-8-23-10-12-28-13-11-23/h1,4,6,14,18H,2-3,5,7-13,15-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWITZYPJZNZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-diethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5320579.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)
![3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
![N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320617.png)
![N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide](/img/structure/B5320622.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5320631.png)

![2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5320650.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)

![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)